molecular formula C7H12O3 B120968 (R)-Glycidyl butyrate CAS No. 60456-26-0

(R)-Glycidyl butyrate

Cat. No.: B120968
CAS No.: 60456-26-0
M. Wt: 144.17 g/mol
InChI Key: YLNSNVGRSIOCEU-ZCFIWIBFSA-N
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Description

®-Glycidyl butyrate, also known as ®-(-)-Oxirane-2-methanol butyrate, is an organic compound with the molecular formula C7H12O3. It is a chiral epoxide ester that is commonly used in various chemical syntheses and industrial applications. The compound is characterized by its liquid form, optical activity, and a boiling point of 197°C .

Mechanism of Action

Target of Action

The primary target of ®-Glycidyl butyrate is the gut microbiota, specifically the bacteria that produce short-chain fatty acids (SCFAs) such as butyrate . These bacteria, including Faecalibacterium prausnitzii and Roseburia species, play a significant role in maintaining gut immunity and supporting gut barrier function .

Mode of Action

®-Glycidyl butyrate acts by promoting the production of butyrate, a key metabolic end product of the gut microbiome . Butyrate has been described as a potent pro-resolution molecule that regulates histone deacetylase (HDAC), leading to various systemic effects . It suppresses the phosphorylation of transcription factors NF-κB, AP1, STAT1, and STAT3, which are involved in the development of acute pancreatitis .

Pharmacokinetics

It is known that butyrate, once produced, cannot be detected in the peripheral blood, indicating fast metabolism in the gut wall and/or in the liver . This suggests that ®-Glycidyl butyrate may have similar properties.

Result of Action

The action of ®-Glycidyl butyrate results in numerous beneficial effects. It plays several biological roles in intestinal epithelium anti-inflammatory pathways with clear benefits in numerous acute and chronic disease states . It also has a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .

Action Environment

The action of ®-Glycidyl butyrate is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, leading to reduced butyrate production, have been reported in patients with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . Therefore, the efficacy and stability of ®-Glycidyl butyrate may be influenced by factors such as diet, antibiotic use, and disease state, which can alter the gut microbiota.

Biochemical Analysis

Biochemical Properties

®-Glycidyl butyrate is involved in biochemical reactions, particularly hydrolysis. In the presence of lipase enzyme, it is converted to (S)-(-)-glycidol . This interaction with lipase enzyme is crucial for its biochemical role.

Cellular Effects

It plays a significant role in maintaining gut immunity, supporting gut barrier function, and regulating histone deacetylase (HDAC) .

Molecular Mechanism

It is known to undergo hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol . This suggests that it may interact with biomolecules in a similar manner to other esters, undergoing hydrolysis to produce a carboxylic acid and an alcohol.

Metabolic Pathways

It is known to undergo hydrolysis in the presence of lipase enzyme to form (S)-(-)-glycidol , suggesting that it may be involved in similar metabolic pathways to other esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Glycidyl butyrate can be synthesized through the esterification of ®-glycidol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, ®-Glycidyl butyrate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of ®-glycidol and butyric acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain high-purity ®-Glycidyl butyrate .

Chemical Reactions Analysis

Types of Reactions

®-Glycidyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and lipase enzyme.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Glycidyl butyrate is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its reactivity as an epoxide ester also makes it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSNVGRSIOCEU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975863
Record name (Oxiran-2-yl)methyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60456-26-0
Record name (R)-Glycidyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60456-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxiran-2-yl)methyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, (2R)-2-oxiranylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Copolymers of glycidyl propionate and allyl glycidyl ether and a copolymer of glycidyl butyrate and allyl glycidyl ether were prepared in the same way as in Example 4.
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Synthesis routes and methods II

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mnmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 mn).
[Compound]
Name
(R,R)-(salen)Co(II)
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0 (± 1) mol
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[Compound]
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1
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91 mg
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reactant
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4.32 g
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32 mL
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297 mL
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Synthesis routes and methods III

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
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reactant
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4.32 g
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reactant
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Quantity
297 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
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32 mL
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catalyst
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Quantity
0.3 mL
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solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-glycidyl butyrate (4.32 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 ml,, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-glycidyl butyrate 5d (1.90 g, 13.2 mmol, 44%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 torr). The product was determined to be >99% ee by conversion to and analysis of the 2-napthylsulfide (obtained by ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C.; Chiralcel OD, 97:3 hexanes:EtOH, 1 mL/min, 260 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
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Quantity
297 mL
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reactant
Reaction Step Four
[Compound]
Name
5b
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0 (± 1) mol
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Reaction Step Five
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32 mL
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0.3 mL
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Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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